molecular formula C13H28N2O3 B7889299 1,3-Bis[(pentyloxy)methyl]urea

1,3-Bis[(pentyloxy)methyl]urea

Cat. No.: B7889299
M. Wt: 260.37 g/mol
InChI Key: GXNYCUJAAZSMTD-UHFFFAOYSA-N
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Description

1,3-Bis[(pentyloxy)methyl]urea: is an organic compound with the molecular formula C13H28N2O4 It is a derivative of urea, where the hydrogen atoms on the nitrogen atoms are substituted with pentyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis[(pentyloxy)methyl]urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, avoiding the use of hazardous reagents like phosgene. The reaction typically involves the following steps:

  • Dissolve potassium isocyanate in water.
  • Add the appropriate amine (in this case, pentyloxyamine) to the solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration or extraction.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of water as a solvent makes the process more sustainable and reduces the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(pentyloxy)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The pentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amines.

Scientific Research Applications

1,3-Bis[(pentyloxy)methyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Bis[(pentyloxy)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a candidate for drug development and other biomedical applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis[(butyloxy)methyl]urea
  • 1,3-Bis[(hexyloxy)methyl]urea
  • 1,3-Bis[(octyloxy)methyl]urea

Uniqueness

1,3-Bis[(pentyloxy)methyl]urea is unique due to its specific pentyloxy substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

1,3-bis(pentoxymethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O3/c1-3-5-7-9-17-11-14-13(16)15-12-18-10-8-6-4-2/h3-12H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNYCUJAAZSMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCNC(=O)NCOCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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